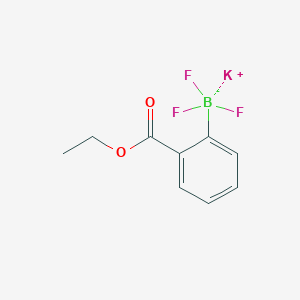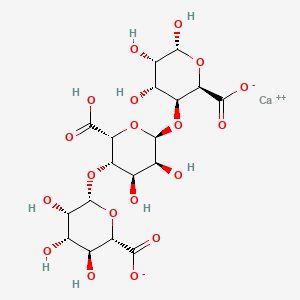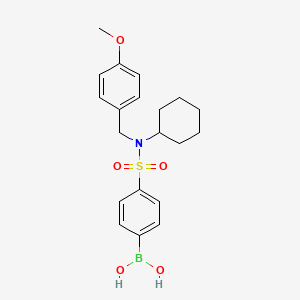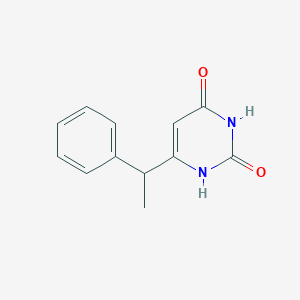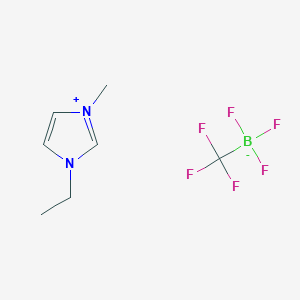
Ácido 2-(indolin-1-il)acético clorhidrato
Descripción general
Descripción
2-(Indolin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. The indoline structure is an important element of many natural and synthetic molecules with significant biological activity . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of 2-(Indolin-1-yl)acetic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The exact mass of the molecule is 177.078978594 g/mol .Chemical Reactions Analysis
The indoline structure is widely used in drug design because of its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Indolin-1-yl)acetic acid include a molecular weight of 177.20 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The topological polar surface area is 40.5 Ų .Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(indolin-1-yl)acetic acid hydrochloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The exact mechanism by which 2-(indolin-1-yl)acetic acid hydrochloride interacts with its targets remains to be elucidated.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.
Result of Action
For example, some indole derivatives have shown anti-inflammatory and analgesic activities . The specific effects of 2-(indolin-1-yl)acetic acid hydrochloride at the molecular and cellular level remain to be elucidated.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and temperature
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Indolin-1-yl)acetic acid hydrochloride in lab experiments has several advantages, including its small size, which makes it easy to handle and synthesize. Additionally, it is relatively inexpensive and can be used in a variety of experimental systems. One limitation of 2-(Indolin-1-yl)acetic acid hydrochloride is that its effects can vary depending on the experimental system and the concentration of the compound used.
Direcciones Futuras
The use of 2-(Indolin-1-yl)acetic acid hydrochloride in scientific research is likely to continue to expand in the future. Possible future directions include the use of 2-(Indolin-1-yl)acetic acid hydrochloride to study the effects of environmental stressors on cells and tissues, as well as the effects of drugs on cell metabolism. Additionally, it could be used to study the effects of hormones on cells and tissues, as well as the effects of gene expression. Finally, it could be used to study the effects of drugs on the development and functioning of the nervous system.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado una actividad antiviral significativa. Por ejemplo, los derivados del 6-Amino-4-sustituidoalquil-1H-indol-2-sustituido-carboxilato se prepararon y se reportaron como agentes antivirales . Estos compuestos mostraron actividad inhibitoria contra la influenza A .
Propiedades antiinflamatorias
Los derivados del indol también poseen propiedades antiinflamatorias. Se pueden usar en el tratamiento de diversas afecciones inflamatorias .
Aplicaciones anticancerígenas
Se ha descubierto que los derivados del indol tienen propiedades anticancerígenas. Pueden unirse con alta afinidad a múltiples receptores, lo que los hace útiles en el desarrollo de nuevos fármacos anticancerígenos .
Actividad anti-VIH
Los derivados del indol han mostrado actividad anti-VIH. Esto los convierte en un recurso valioso en el desarrollo de fármacos para el tratamiento del VIH .
Propiedades antioxidantes
Los derivados del indol tienen propiedades antioxidantes. Pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo .
Actividad antimicrobiana
Los derivados del indol han mostrado una actividad antimicrobiana significativa. Se pueden utilizar en el desarrollo de nuevos fármacos antimicrobianos .
Aplicaciones antidiabéticas
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes. Tienen propiedades antidiabéticas que se pueden aprovechar en el desarrollo de nuevos fármacos para la diabetes .
Propiedades antimaláricas
Los derivados del indol han mostrado potencial en el tratamiento de la malaria. Tienen propiedades antimaláricas que se pueden aprovechar en el desarrollo de nuevos fármacos antimaláricos .
En conclusión, “Ácido 2-(indolin-1-il)acético clorhidrato” tiene una amplia gama de aplicaciones en la investigación científica debido a sus diversas actividades biológicas. Está claro que este compuesto y sus derivados tienen un inmenso potencial para ser explorados para nuevas posibilidades terapéuticas .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRZJQBFXCYXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094607-31-4 | |
| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




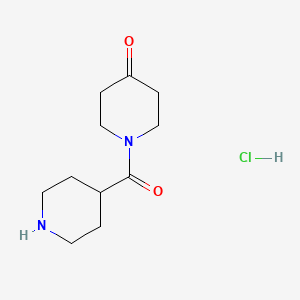
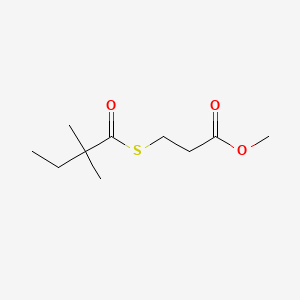
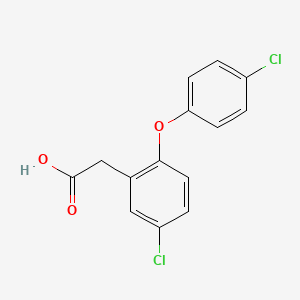
![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)
![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
